molecular formula C13H17FO3 B135076 2-Fluoro-4-hexyloxybenzoic acid CAS No. 128895-75-0

2-Fluoro-4-hexyloxybenzoic acid

Cat. No.: B135076
CAS No.: 128895-75-0
M. Wt: 240.27 g/mol
InChI Key: BTUUAOLMGQMMTQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-hexyloxybenzoic acid is an organic compound with the molecular formula C13H17FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a hexyloxy group

Preparation Methods

The synthesis of 2-Fluoro-4-hexyloxybenzoic acid typically involves a multi-step reaction starting from 2-Fluoro-4-hydroxybenzonitrile. One common method includes the following steps :

    Hydrolysis: 2-Fluoro-4-hydroxybenzonitrile is hydrolyzed using sodium hydroxide in water at elevated temperatures.

    Esterification: The resulting 2-Fluoro-4-hydroxybenzoic acid is then esterified with hexyloxy bromide under basic conditions to form this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Fluoro-4-hexyloxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium hydroxide, hexyloxy bromide, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-hexyloxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hexyloxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hexyloxy group can enhance the compound’s solubility and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

2-Fluoro-4-hexyloxybenzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its enhanced solubility and potential for biological activity.

Properties

IUPAC Name

2-fluoro-4-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUAOLMGQMMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379053
Record name 2-Fluoro-4-hexyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128895-75-0
Record name 2-Fluoro-4-hexyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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